molecular formula C11H8N2O2S B1245445 2-Formamidophenyl-2'-thiazolylketone

2-Formamidophenyl-2'-thiazolylketone

Cat. No.: B1245445
M. Wt: 232.26 g/mol
InChI Key: BNYPSOBOWCDICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formamidophenyl-2'-thiazolylketone is a heterocyclic organic compound characterized by a formamido-substituted phenyl ring linked to a thiazolylketone moiety. Its molecular formula is C₁₁H₉N₂O₂S, with critical functional groups including the formamido (-NHCHO) and thiazolylketone (C=S and ketone) units. This compound plays dual roles in biochemical pathways:

  • Synthetic Role: It serves as a precursor in the reductive cyclization synthesis of camalexin, a phytoalexin with antifungal and antitumor properties .
  • Metabolic Role: It is identified as a downstream metabolite in camalexin catabolism, though less abundant compared to major derivatives like malonyl glycoside .

The compound’s reactivity is attributed to its electron-deficient thiazole ring and the nucleophilic formamido group, enabling participation in cyclization and metabolic transformations.

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

N-[2-(1,3-thiazole-2-carbonyl)phenyl]formamide

InChI

InChI=1S/C11H8N2O2S/c14-7-13-9-4-2-1-3-8(9)10(15)11-12-5-6-16-11/h1-7H,(H,13,14)

InChI Key

BNYPSOBOWCDICB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CS2)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Camalexin and Other Phytoalexins

Camalexin (C₁₁H₈N₂S ), the end product of 2-formamidophenyl-2'-thiazolylketone’s synthetic pathway, is a structurally simpler indole-thiazole hybrid. Key distinctions include:

Property 2-Formamidophenyl-2'-thiazolylketone Camalexin
Structure Formamido-phenyl-thiazolylketone 3-(2'-Thiazolyl)indole
Function Precursor/metabolite Active phytoalexin
Biological Activity Limited direct activity Antifungal, antitumor
Stability Less stable due to ketone group More stable

Camalexin’s antifungal efficacy parallels synthetic fungicides like thiabendazole, whereas 2-formamidophenyl-2'-thiazolylketone primarily serves as a transient intermediate . Other phytoalexins (e.g., brassinin) lack the thiazole ring, highlighting the uniqueness of this compound class in plant defense mechanisms.

Metabolic Pathway Comparison with Downstream Metabolites

In Arabidopsis thaliana, camalexin undergoes extensive metabolism, generating derivatives such as:

  • Malonyl glycoside 4 : The predominant detoxification product.
  • Oxygen-bridged dimers (11, 12): Minor metabolites with uncharacterized activity.
  • 2-Formamidophenyl-2'-thiazolylketone : Detected as a transient ring-opening metabolite .
Metabolite Abundance Proposed Function
Malonyl glycoside 4 High Detoxification, storage
2-Formamidophenyl-2'-thiazolylketone Low Pathway intermediate
Dimers (11, 12) Trace Potential stress signaling

The low abundance of 2-formamidophenyl-2'-thiazolylketone suggests rapid conversion, contrasting with the stability of malonyl glycoside .

Comparative Analysis with Thiazole-Containing Derivatives

Thiazole derivatives exhibit diverse bioactivities, but structural nuances dictate their roles:

Compound Key Substituents Bioactivity
2-Formamidophenyl-2'-thiazolylketone Formamido, ketone Metabolic intermediate
2-Isopropyl-4-methylthiazole Alkyl groups Flavoring agent
Thiabendazole Benzimidazole-thiazole Synthetic fungicide

The formamido group in 2-formamidophenyl-2'-thiazolylketone enables cyclization, while alkylated thiazoles (e.g., 2-isopropyl-4-methylthiazole) lack such reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formamidophenyl-2'-thiazolylketone
Reactant of Route 2
Reactant of Route 2
2-Formamidophenyl-2'-thiazolylketone

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